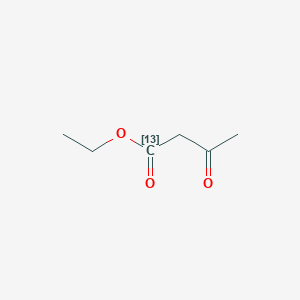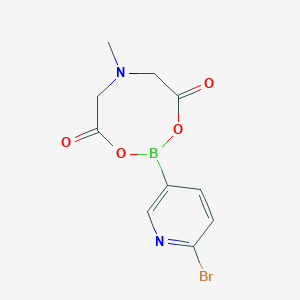![molecular formula C16H20N4OS B12057323 3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a tert-butylsulfanyl group, a methyl group, and a 4-methylphenylmethylideneamino group attached to a triazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and cyanuric chloride.
Introduction of the tert-Butylsulfanyl Group: The tert-butylsulfanyl group can be introduced through nucleophilic substitution reactions using tert-butylthiol and suitable leaving groups.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the 4-Methylphenylmethylideneamino Group: This step involves the condensation of an appropriate aldehyde (such as 4-methylbenzaldehyde) with an amine precursor to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new imine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Condensation: New imine derivatives.
Scientific Research Applications
3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop inhibitors or activators of specific biological targets.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for large-scale synthesis.
Mechanism of Action
The mechanism of action of 3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, the imine group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The tert-butylsulfanyl group can also participate in hydrophobic interactions, enhancing the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
3-(tert-butylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one: Lacks the imine group, resulting in different reactivity and applications.
6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one: Lacks the tert-butylsulfanyl group, affecting its hydrophobic interactions and binding affinity.
3-(tert-butylsulfanyl)-1,2,4-triazin-5(4H)-one: Lacks both the methyl and imine groups, leading to distinct chemical properties.
Uniqueness
The uniqueness of 3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one lies in its combination of functional groups, which imparts specific reactivity and binding properties. The presence of the tert-butylsulfanyl group enhances its hydrophobic interactions, while the imine group allows for reversible covalent bonding with biological targets. This combination makes the compound versatile and valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C16H20N4OS |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-6-methyl-4-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H20N4OS/c1-11-6-8-13(9-7-11)10-17-20-14(21)12(2)18-19-15(20)22-16(3,4)5/h6-10H,1-5H3/b17-10+ |
InChI Key |
LCIVWDOGLVPJKT-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=O)C(=NN=C2SC(C)(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=O)C(=NN=C2SC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)


![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
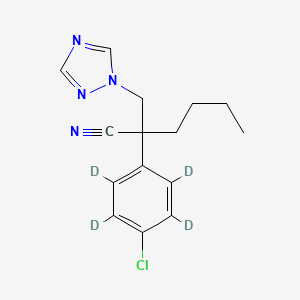
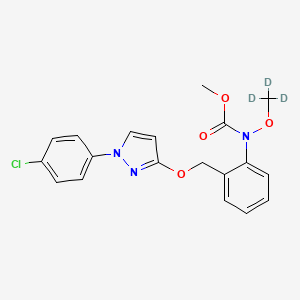
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
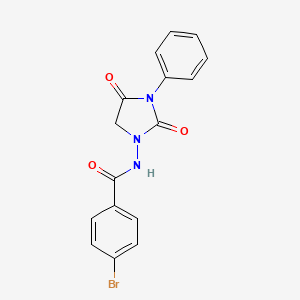
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
